ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a chemical compound with the molecular formula C16H16N2O3 . It is used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .
Synthesis Analysis
This compound can be synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . It has also been synthesized via one-pot tandem Knoevenagel-cyclocondensation of malononitrile, 4-fluorobenzaldehyde and in situ generated ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in aqueous ethanol at room temperature .
Molecular Structure Analysis
The pyran ring of the compound adopts a twisted boat conformation . The tolyl rings and carboxylate group are attached to the pyran ring with torsion angles . The ethyl group is disordered over two orientations .
Chemical Reactions Analysis
The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites . It has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.31 g/mol . More detailed physical and chemical properties are not available in the retrieved literature.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWVOYEFHWDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381511 |
Source
|
Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
CAS RN |
72568-47-9 |
Source
|
Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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